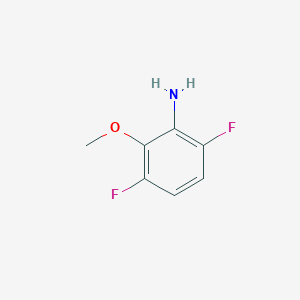

3,6-Difluoro-2-methoxyaniline

説明

Structure

3D Structure

特性

IUPAC Name |

3,6-difluoro-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWILGGKXURAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261677-79-5 | |

| Record name | 3,6-difluoro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3,6 Difluoro 2 Methoxyaniline

Retrosynthetic Analysis Frameworks for 3,6-Difluoro-2-methoxyaniline Architectures

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. wikipedia.orglkouniv.ac.in For 3,6-Difluoro-2-methoxyaniline, several disconnection strategies can be envisioned, primarily focusing on the sequential introduction of the fluoro, methoxy (B1213986), and amino functionalities onto a benzene (B151609) ring.

One common approach involves disconnecting the C-N bond, suggesting a late-stage introduction of the amino group. This could be achieved through the reduction of a nitro group or via a cross-coupling reaction. This leads to precursors such as 1,4-difluoro-2-methoxy-3-nitrobenzene or a suitably halogenated difluoroanisole.

Classical and Established Synthetic Pathways to 3,6-Difluoro-2-methoxyaniline

Several classical synthetic methodologies have been established for the preparation of polysubstituted anilines, and these can be adapted for the synthesis of 3,6-Difluoro-2-methoxyaniline.

Strategies Involving Nitration and Subsequent Reduction of Fluorinated Anisoles

A prevalent and well-documented strategy for the synthesis of aromatic amines is the nitration of an aromatic precursor followed by the reduction of the resulting nitro group. beilstein-journals.org In the context of 3,6-Difluoro-2-methoxyaniline, this pathway would commence with a fluorinated anisole (B1667542).

The synthesis can be initiated from 1,4-difluorobenzene (B165170). Nitration of 1,4-difluorobenzene can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 1,4-difluoro-2-nitrobenzene. researchgate.netresearchgate.net The subsequent step involves the methoxylation of this intermediate. The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of one of the fluorine atoms by a methoxide (B1231860) source, such as sodium methoxide. This reaction would yield 1-fluoro-4-methoxy-2-nitrobenzene. The final step in this sequence is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C) or the use of metal reductants like iron or tin in an acidic medium. mdpi.comresearchgate.net

| Step | Reactant | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 1,4-Difluorobenzene | HNO₃, H₂SO₄ | 1,4-Difluoro-2-nitrobenzene | High |

| 2 | 1,4-Difluoro-2-nitrobenzene | NaOCH₃, CH₃OH | 1-Fluoro-4-methoxy-2-nitrobenzene | Variable |

| 3 | 1-Fluoro-4-methoxy-2-nitrobenzene | H₂, Pd/C or Fe/HCl | 3-Fluoro-4-methoxyaniline | Good to Excellent |

Note: The table outlines a plausible synthetic route to an isomer, 3-Fluoro-4-methoxyaniline, as a representative example of this strategy. The synthesis of the target molecule, 3,6-Difluoro-2-methoxyaniline, would require a different starting material or regioselective control.

Stepwise Halogenation and Alkoxylation Sequences on Aromatic Precursors

An alternative classical approach involves the stepwise introduction of the required functional groups onto a simple aromatic precursor. This method offers flexibility in controlling the substitution pattern. For the synthesis of 3,6-Difluoro-2-methoxyaniline, a potential starting material could be a dihalogenated benzene derivative.

For instance, starting with a dichlorinated or dibrominated aniline (B41778), one could perform a nucleophilic aromatic substitution to introduce the methoxy group. This would be followed by the introduction of the fluorine atoms, possibly through a halogen exchange reaction (Halex process) or via diazotization and subsequent fluoro-dediazoniation. The sequence of these steps is crucial to ensure the desired regioselectivity. The directing effects of the existing substituents on the aromatic ring will govern the position of the incoming groups.

Diazotization and Fluoro-dediazoniation Approaches

Diazotization of aromatic amines, followed by a Sandmeyer or Schiemann reaction, is a powerful tool for introducing a variety of functional groups, including fluorine. organic-chemistry.org This approach can be strategically employed in the synthesis of 3,6-Difluoro-2-methoxyaniline.

A potential route could start from a suitably substituted aminophenol. For example, an appropriately substituted aminophenol could undergo diazotization to form a diazonium salt. researchgate.netgoogle.com This intermediate can then be subjected to a fluoro-dediazoniation reaction, such as the Balz-Schiemann reaction, which utilizes fluoroboric acid or its salts to introduce a fluorine atom. nih.govseqens.com Subsequent methylation of the hydroxyl group would then yield the desired methoxy functionality. The success of this route hinges on the stability of the diazonium salt intermediate and the efficiency of the fluoro-dediazoniation step.

| Step | Reactant | Reagents and Conditions | Product | Plausibility |

|---|---|---|---|---|

| 1 | Substituted Aminophenol | NaNO₂, HBF₄ | Diazonium Tetrafluoroborate | Feasible |

| 2 | Diazonium Tetrafluoroborate | Heat (Thermal Decomposition) | Fluorinated Phenol (B47542) | Yield dependent on substrate |

| 3 | Fluorinated Phenol | Methylating agent (e.g., DMS, MeI), Base | Fluorinated Anisole | Generally high yield |

Modern Catalytic Transformations in 3,6-Difluoro-2-methoxyaniline Synthesis

Modern organic synthesis has increasingly relied on the development of powerful catalytic methods to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the formation of carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Aniline Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst and a suitable ligand. beilstein-journals.orgjk-sci.comnih.gov

For the synthesis of 3,6-Difluoro-2-methoxyaniline, this methodology could be applied by coupling a suitably halogenated 1,4-difluoro-2-methoxybenzene derivative with an ammonia (B1221849) equivalent or a primary amine that can be later deprotected. The choice of the palladium precursor, the phosphine (B1218219) ligand, and the base is critical for the success of the reaction and needs to be carefully optimized for the specific substrate. The steric and electronic properties of the starting aryl halide will significantly influence the reaction conditions required.

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl Halide | 1-Bromo-3,6-difluoro-2-methoxybenzene | Electrophilic partner |

| Amine Source | Ammonia, Benzophenone imine, Primary amines | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) species |

| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, SPhos) | Stabilizes the catalyst and facilitates the catalytic cycle |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and facilitates reductive elimination |

Copper-Mediated Fluorination Strategies for Aromatic Amines

Copper-mediated or -catalyzed fluorination has emerged as a cost-effective and practical alternative to palladium-based systems for the construction of aryl-fluorine bonds. rsc.orgynu.edu.cn These methods can be applied to introduce fluorine atoms onto an aromatic ring through various mechanisms, including the direct C-H fluorination of activated arenes or the fluoro-deamination of anilines.

In the context of synthesizing 3,6-Difluoro-2-methoxyaniline, a copper-catalyzed approach could be envisioned for the fluorination of a methoxyaniline precursor. Directing groups are often crucial for achieving high regioselectivity in C-H functionalization. For instance, a picolinamide (B142947) directing group attached to the aniline nitrogen can facilitate ortho-C-H fluorination. A study on the ortho-monofluorination of aniline derivatives utilized a Cu(OAc)₂/Selectfluor system, where the bidentate coordination of the picolinamide auxiliary to the copper center directs the electrophilic fluorinating agent to the ortho position. researchgate.net

To achieve the 3,6-difluoro substitution pattern on a 2-methoxyaniline scaffold, a sequential strategy could be employed. Starting with 2-methoxyaniline, a first ortho-fluorination could be directed to the 6-position. Following this, a second fluorination at the 3-position would be more challenging due to the existing substitution pattern and would likely require a different strategy, possibly a nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.

Table 1: Representative Conditions for Copper-Catalyzed Ortho-Fluorination of an Aniline Derivative

| Parameter | Condition | Role/Purpose | Reference |

|---|---|---|---|

| Substrate | N-(pyridin-2-yl)aniline derivative | Starting material with directing group | researchgate.net |

| Catalyst | Cu(OAc)₂ (10 mol%) | Facilitates C-H activation and directs fluorination | researchgate.net |

| Fluorinating Agent | Selectfluor (1.2 equiv.) | Provides the electrophilic fluorine source ("F+") | researchgate.net |

| Solvent | DMF / HOAc | Reaction medium | researchgate.net |

| Temperature | 100 °C | Provides energy to overcome activation barrier | researchgate.net |

| Yield | Moderate to high | Efficiency of monofluorination | researchgate.net |

Directed Ortho-Metalation and Directed Aromatic Functionalization in Substituted Anilines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho-position. baranlab.org This creates a stabilized aryllithium intermediate that can react with a wide range of electrophiles. wikipedia.org

For substituted anilines, the amino group itself or a protected form can act as a DMG. The methoxy group is also a known DMG. wikipedia.org In a potential precursor to 3,6-Difluoro-2-methoxyaniline, such as 2,5-difluoroanisole, the methoxy group could direct lithiation to the 3-position. Subsequent reaction with an electrophilic aminating agent would install the amino group.

However, the relative directing power of multiple DMGs must be considered. In a molecule like 2-methoxy-3-fluoroaniline, both the protected amino group and the methoxy group could direct metalation. The outcome would depend on the specific protecting group, the base used, and the reaction conditions. unblog.fruvm.edu For instance, a bulky pivaloyl or N-Boc protecting group on the aniline can effectively direct lithiation. uvm.edu A plausible route to 3,6-Difluoro-2-methoxyaniline could start from 1,4-difluorobenzene. Ortho-lithiation directed by one fluorine atom, followed by methoxylation, could yield 2,5-difluoroanisole. A second DoM reaction, now directed by the methoxy group, would lead to lithiation at the 3-position. Quenching with an electrophilic aminating agent (e.g., N,N-dimethyl-O-tosylhydroxylamine) would introduce the amine, which could then be deprotected to give the target molecule.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of 3,6-Difluoro-2-methoxyaniline

Applying green chemistry principles to the synthesis of complex molecules like 3,6-Difluoro-2-methoxyaniline is crucial for minimizing environmental impact. This involves optimizing reactions to be more efficient, using safer substances, and reducing waste. iastate.edu

Atom Economy Maximization and Waste Minimization Strategies

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgprimescholars.com Reactions with high atom economy, such as addition or rearrangement reactions, are preferable to substitution or elimination reactions that generate stoichiometric byproducts.

A hypothetical synthesis of 3,6-Difluoro-2-methoxyaniline involving a traditional nitration followed by reduction sequence would have a lower atom economy. The nitration step (using HNO₃/H₂SO₄) produces water, and the reduction of the resulting nitro group (e.g., with SnCl₂ or Fe/HCl) generates significant inorganic waste. google.com

Table 2: Comparison of Atom Economy for Aniline Synthesis Methods

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Nitroarene + 3 H₂ | Aniline | 2 H₂O | ~85% (for Nitrobenzene) | libretexts.org |

| Stoichiometric Reduction (SnCl₂) | Nitroarene + 3 SnCl₂ + 7 HCl | Anilinium chloride | 3 SnCl₄ + 2 H₂O | Poor | google.com |

| Direct Amination (SNAr) | Aryl Halide + NH₃ | Aniline | HX | High | tandfonline.com |

To improve atom economy, a route employing catalytic hydrogenation for the reduction of a nitro precursor would be superior to stoichiometric metal-acid reductions. Even better would be a route that avoids the nitration-reduction sequence altogether, perhaps by direct C-H amination or a nucleophilic aromatic substitution with ammonia, which have higher intrinsic atom economies. tandfonline.com

Utilization of Safer Solvents and Auxiliaries

Many organic reactions rely on volatile and often toxic organic solvents like DMF, DMSO, or chlorinated hydrocarbons. nih.gov A key principle of green chemistry is to replace these with safer alternatives or to eliminate the solvent entirely. researchgate.netresearchgate.net

For nucleophilic aromatic substitution (SNAr) reactions, which could be a key step in synthesizing 3,6-Difluoro-2-methoxyaniline, traditional solvents are common. However, research has shown that such reactions can be performed in greener media. Water, ionic liquids, or even solvent-free conditions have been successfully employed, particularly for activated aryl halides. tandfonline.comnih.govresearchgate.net Microwave-assisted synthesis in aqueous media can dramatically reduce reaction times and eliminate the need for organic solvents and metal catalysts in certain amination reactions. tandfonline.com

Table 3: Alternative Solvents for Aromatic Functionalization

| Traditional Solvent | Green Alternative | Reaction Type | Advantages of Alternative | Reference |

|---|---|---|---|---|

| DMF, NMP, DMSO | Water | SNAr | Non-toxic, non-flammable, inexpensive | tandfonline.comresearchgate.net |

| Dichloromethane, Toluene | Solvent-free (Mechanochemistry) | Condensation, Amination | Eliminates solvent waste, reduces energy use | nih.govmdpi.com |

| Acetonitrile, THF | Ionic Liquids | Friedel-Crafts, Amination | Low volatility, tunable properties, potential for recycling | rsc.org |

Catalytic vs. Stoichiometric Reagent Applications in Synthetic Routes

Catalytic processes are inherently greener than stoichiometric ones because a small amount of catalyst can facilitate a large number of transformations, reducing waste and often allowing for milder reaction conditions. beilstein-journals.org

In the synthesis of 3,6-Difluoro-2-methoxyaniline, several steps can be designed to be catalytic.

Fluorination: Using a copper catalyst for C-H fluorination is preferable to stoichiometric methods. nih.gov

Reduction: Catalytic hydrogenation (e.g., with H₂ and Pd/C) is superior to using stoichiometric amounts of reducing metals like tin or iron. google.com

C-N Bond Formation: A Buchwald-Hartwig or Ullmann-type catalytic amination could be an alternative to SNAr, although SNAr itself does not require a catalyst if the substrate is sufficiently electron-poor.

The use of stoichiometric reagents like organolithiums in DoM presents a challenge to green chemistry principles. While highly effective, they generate stoichiometric amounts of waste. Developing catalytic C-H activation and functionalization methods that can achieve the same regioselectivity as DoM is an active area of research.

Investigations into Reaction Mechanisms and Kinetic Profiles of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing a synthetic route. For the synthesis of 3,6-Difluoro-2-methoxyaniline, key steps would likely involve fluorination and C-N bond formation, each with distinct mechanistic possibilities.

A probable route for introducing a fluorine atom is through electrophilic aromatic substitution. Theoretical studies on fluorination with Selectfluor suggest that the reaction proceeds via a single-electron transfer (SET) mechanism rather than a direct SN2-type attack on the fluorine atom. rsc.org An electron is transferred from the electron-rich aromatic ring to the Selectfluor reagent, forming a radical cation and a radical. These intermediates then combine to form the fluorinated product. rsc.orgnih.gov This contrasts with nucleophilic fluorination (SNAr), where a fluoride (B91410) ion attacks an electron-deficient ring.

The kinetics of SNAr reactions are well-studied. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The formation of this intermediate is often the rate-determining step. The rate is highly dependent on the nature of the leaving group and the electron-withdrawing ability of substituents on the ring. masterorganicchemistry.com For aryl fluorides, while fluorine is a poor leaving group in SN1/SN2 reactions, it is often an excellent leaving group in SNAr. This is because its high electronegativity strongly activates the ring toward nucleophilic attack, which is the slow step. youtube.com Kinetic studies of reactions between nitrofluorobenzenes and various nucleophiles have shown that the breakdown of the Meisenheimer intermediate can sometimes be rate-limiting, depending on the nucleophile and solvent. hud.ac.uk

In a copper-catalyzed C-H fluorination, the mechanism is more complex, likely involving organometallic intermediates such as a Cu(III) species, from which C-F bond formation occurs via reductive elimination. nih.govnih.gov Computational studies can help elucidate the feasibility and energy barriers of different proposed pathways, guiding the selection of optimal reaction conditions. nih.gov

Stereochemical and Regiochemical Control in Analogous Synthetic Routes to Difluoro-methoxyanilines

While stereochemistry is not a primary consideration for the final aromatic product, the regiochemical arrangement of substituents is paramount. The synthesis of specifically substituted difluoro-methoxyanilines necessitates a multi-step approach, often starting from simpler, commercially available precursors. The order of introduction of the fluoro, methoxy, and amino (or nitro as a precursor) groups is critical in directing subsequent substitutions to the desired positions.

A plausible synthetic strategy often begins with a molecule already possessing some of the required substituents, which then guide the introduction of the remaining groups. For instance, starting with a difluorinated aniline or phenol can provide a foundational scaffold. The powerful ortho,para-directing effects of the amino and hydroxyl/methoxy groups must be carefully managed to achieve the desired regiochemistry.

Protecting Group Strategies and Directing Group Effects:

The strong activating and ortho,para-directing nature of the amino group can be tempered by employing a protecting group, such as an acetyl group. This not only prevents unwanted side reactions but also modulates the directing effect, often favoring the para-substituted product due to steric hindrance at the ortho positions.

The methoxy group is also a strong ortho,para-director. When both an amino (or protected amino) and a methoxy group are present on the ring, their combined directing effects must be considered. In many cases, the position of substitution will be a result of the synergistic or antagonistic directing influences of the existing substituents.

Key Synthetic Methodologies for Regiocontrol:

Several key reaction types are instrumental in achieving regiochemical control in the synthesis of difluoro-methoxyanilines:

Electrophilic Aromatic Substitution (EAS): This is a fundamental method for introducing substituents like nitro groups (a precursor to the amino group) and halogens. The regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. For instance, nitration of a substituted anisole will be directed to the positions ortho and para to the methoxy group.

Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly useful for introducing nucleophiles, such as methoxide, onto an aromatic ring that is activated by strongly electron-withdrawing groups (like nitro groups or multiple fluorine atoms). The regiochemistry is dictated by the positions of these activating groups.

Directed ortho-Metalation (DoM): This powerful technique allows for the specific functionalization of the position ortho to a directing metalation group (DMG). Both methoxy and protected amino groups can act as DMGs, directing lithiation to their adjacent positions. The resulting aryllithium species can then be quenched with an electrophilic fluorine source to introduce a fluorine atom with high regioselectivity.

Sandmeyer Reaction: This versatile reaction allows for the conversion of an amino group into a wide variety of other functional groups, including halogens, via a diazonium salt intermediate. This can be a crucial step for introducing a fluorine atom at a specific position that might not be accessible through direct fluorination.

Illustrative Synthetic Approaches and Regiochemical Considerations:

While a definitive, high-yield synthesis for 3,6-Difluoro-2-methoxyaniline is not prominently documented, a consideration of analogous synthetic routes allows for the postulation of viable pathways.

One potential route could commence with a difluorinated phenol. For example, starting with 2,5-difluorophenol, introduction of a nitro group via electrophilic nitration would be directed by the hydroxyl and fluorine substituents. Subsequent methylation of the hydroxyl group and reduction of the nitro group would lead to a difluoro-methoxyaniline, with the final substitution pattern dependent on the regioselectivity of the nitration step.

Alternatively, a route starting from a difluoroaniline could be envisioned. For instance, 2,5-difluoroaniline (B146615) could be subjected to a sequence of reactions including protection of the amino group, regioselective introduction of a hydroxyl group (which can then be methylated), and introduction of the second fluorine atom.

A particularly insightful starting point is the reported synthesis of 2-amino-3,6-difluorophenol. This compound already possesses three of the four desired substituents in the correct relative positions. The final step would then be the regioselective methylation of the hydroxyl group to yield the target 3,6-difluoro-2-methoxyaniline. The challenge in this step would be to ensure methylation occurs at the desired hydroxyl group without affecting the amino group.

The following table summarizes the directing effects of the key functional groups involved in the synthesis of difluoro-methoxyanilines, which are crucial for predicting and controlling the regiochemical outcome of synthetic steps.

| Functional Group | Activating/Deactivating | Directing Effect |

| -NH (Amino) | Strongly Activating | Ortho, Para |

| -NHCOCH (Acetamido) | Activating | Ortho, Para |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OCH (Methoxy) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -NO (Nitro) | Strongly Deactivating | Meta |

This table provides a general overview of the directing effects of common substituents in electrophilic aromatic substitution reactions.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Conformational Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment and Dynamic Conformational Studies

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. A complete NMR analysis of 3,6-Difluoro-2-methoxyaniline would involve a suite of one- and two-dimensional experiments.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Environment Analysis

The ¹H NMR spectrum would provide information about the electronic environment of the protons on the aromatic ring, the methoxy (B1213986) group, and the amine group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy and amine groups. Scalar couplings (J-couplings) between adjacent protons would reveal their connectivity.

Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons directly bonded to fluorine would exhibit characteristic splitting due to C-F coupling, providing valuable structural information.

Table 1: Predicted ¹H and ¹³C NMR Data for 3,6-Difluoro-2-methoxyaniline (Note: This table is predictive and not based on experimental data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (Aromatic) | 6.5 - 7.5 | - |

| H (Amine) | 3.5 - 5.0 | - |

| H (Methoxy) | 3.8 - 4.0 | - |

| C (Aromatic) | 110 - 160 | - |

| C (Methoxy) | 55 - 65 | - |

Fluorine (¹⁹F) NMR for Fluorine Atom Chemical Shift and Coupling Information

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. The spectrum of 3,6-Difluoro-2-methoxyaniline would be expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the coupling constants between the fluorine atoms (F-F coupling) and between fluorine and adjacent protons (H-F coupling) would be instrumental in confirming the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a series of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, helping to piece together the molecular skeleton. For instance, correlations from the methoxy protons to the C2 carbon would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, providing insights into the molecule's preferred conformation, particularly the orientation of the methoxy and amine groups relative to the fluorine substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry Determination

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra of 3,6-Difluoro-2-methoxyaniline would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its functional groups.

Key expected vibrational modes would include:

N-H stretching vibrations of the amine group.

C-H stretching vibrations of the aromatic ring and the methoxy group.

C-F stretching vibrations, which are typically strong in the IR spectrum.

C-O stretching of the methoxy group.

Aromatic C=C stretching vibrations.

The combination of IR and Raman data can also provide information about the molecule's symmetry.

Table 2: Expected Vibrational Frequencies for 3,6-Difluoro-2-methoxyaniline (Note: This table is predictive and not based on experimental data)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the 3,6-Difluoro-2-methoxyaniline molecule with high precision. This allows for the unambiguous confirmation of its elemental composition (C₇H₇F₂NO).

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern would be obtained. Analysis of the masses of the fragment ions would help to elucidate the structure of the molecule by identifying the loss of specific neutral fragments, such as CH₃• from the methoxy group or HF.

Single Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Molecular Architecture, Bond Lengths, Bond Angles, and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction (SCXRD). preprints.org If a suitable single crystal of 3,6-Difluoro-2-methoxyaniline could be grown, SCXRD analysis would provide precise measurements of:

Bond lengths: The distances between all bonded atoms.

Bond angles: The angles between adjacent bonds.

Torsional angles: Defining the conformation of the molecule.

Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, including potential hydrogen bonding involving the amine group and halogen bonding involving the fluorine atoms.

This data would provide an unambiguous depiction of the molecule's solid-state architecture and offer insights into the non-covalent forces that govern its crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogs and Stereochemical Characterization (if applicable)

While 3,6-Difluoro-2-methoxyaniline is an achiral molecule, the introduction of a chiral center or axis of chirality into its derivatives would give rise to enantiomeric pairs. The absolute stereochemistry of such chiral analogs could be investigated using chiroptical techniques like Electronic Circular Dichroism (ECD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing crucial information about its three-dimensional structure. youtube.comchimia.ch

The ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within a molecule. chimia.ch For chiral analogs of 3,6-Difluoro-2-methoxyaniline, the aromatic ring and its substituents would act as the primary chromophore. The interactions of this chromophore with a chiral center would result in characteristic positive or negative bands in the ECD spectrum, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic center(s). chiralabsxl.com

In practice, the stereochemical assignment of a chiral molecule is often achieved by comparing its experimental ECD spectrum with that of a known reference compound with a closely related structure. chiralabsxl.com Alternatively, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the ECD spectra for different possible stereoisomers. researchgate.net By matching the calculated spectrum with the experimental one, the absolute configuration of the chiral analog can be determined. researchgate.netrsc.org

For instance, studies on chiral fluorinated aryl sulfoxides have demonstrated the significant impact of fluorine substitution on the electronic transitions and, consequently, the ECD spectra. researchgate.net This highlights the importance of considering the specific substitution pattern when interpreting the chiroptical properties of molecules like the hypothetical chiral analogs of 3,6-Difluoro-2-methoxyaniline. The fluorine and methoxy substituents would influence the electronic properties of the aniline (B41778) chromophore, modulating the resulting ECD signals.

A powerful application of ECD is in the analysis of exciton (B1674681) coupling. chiralabsxl.com If a chiral molecule contains two or more spatially close chromophores, their electronic transitions can couple, leading to a characteristic bisignate (two-branched) Cotton effect in the ECD spectrum. The sign of this exciton couplet can be directly correlated to the chirality of the arrangement of the chromophores, providing a non-empirical method for determining the absolute configuration. This approach could be applicable to chiral derivatives of 3,6-Difluoro-2-methoxyaniline that are designed to have an additional chromophore in proximity to the aniline ring.

While no specific research on the chiroptical properties of chiral analogs of 3,6-Difluoro-2-methoxyaniline has been published, the principles of ECD spectroscopy are well-established for the stereochemical analysis of chiral aromatic amines and fluorinated aromatic compounds. utexas.edunih.govbeilstein-journals.org The data from such studies on analogous compounds can serve as a valuable reference for predicting and interpreting the chiroptical behavior of new chiral derivatives.

The table below presents hypothetical ECD data for a chiral analog, illustrating the type of information that would be obtained from such an analysis. The Cotton effects, characterized by their sign and the wavelength at which the maximum absorption difference (Δε) occurs, would be the key data points for stereochemical assignment.

Table 1: Hypothetical ECD Data for a Chiral Analog of 3,6-Difluoro-2-methoxyaniline

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Electronic Transition (Hypothetical) |

| 295 | +2.5 | n → π |

| 260 | -4.8 | π → π |

| 230 | +7.1 | π → π* (Exciton Coupling) |

Computational and Theoretical Chemistry Studies of 3,6 Difluoro 2 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

No specific studies utilizing quantum chemical calculations to predict the electronic structure, stability, or reactivity of 3,6-Difluoro-2-methoxyaniline were found.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Parameter Prediction

There are no available DFT studies that report the optimized geometry or predicted spectroscopic parameters for 3,6-Difluoro-2-methoxyaniline.

Ab Initio Methods for High-Level Electronic Structure Characterization

High-level electronic structure characterizations of 3,6-Difluoro-2-methoxyaniline using ab initio methods are not present in the current scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

No research articles detailing MD simulations to assess the conformational flexibility or solvent interactions of 3,6-Difluoro-2-methoxyaniline could be located.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (ESP) Mapping for Reactive Site Identification

Specific FMO analysis, including HOMO-LUMO energy gaps, or ESP mapping to identify reactive sites on 3,6-Difluoro-2-methoxyaniline has not been reported.

Reaction Pathway Energetics and Transition State Analysis for Mechanistic Insights

There are no published studies on the energetics of reaction pathways or transition state analyses involving 3,6-Difluoro-2-methoxyaniline to provide mechanistic insights.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) via Computational Methods

Computational predictions of NMR chemical shifts or vibrational frequencies for 3,6-Difluoro-2-methoxyaniline are not available in the reviewed literature.

Chemical Reactivity and Derivatization Strategies for 3,6 Difluoro 2 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the Difluoro-methoxyaniline Core

The reactivity of the 3,6-difluoro-2-methoxyaniline core in electrophilic aromatic substitution (EAS) is dictated by the cumulative electronic and steric effects of its three distinct substituents: the amino (-NH₂), methoxy (B1213986) (-OCH₃), and two fluoro (-F) groups. A comprehensive analysis of the interplay between these groups is essential for predicting the regiochemical outcomes of common EAS reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Directing Effects of Substituents:

The regioselectivity of an electrophilic attack on a substituted benzene (B151609) ring is determined by the nature of the substituents already present. These groups are categorized based on their influence on the ring's reactivity and the position they direct incoming electrophiles to.

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both the amino and methoxy groups are classified as strong activating groups. organicchemistrytutor.com They donate electron density into the aromatic system via a resonance effect, thereby increasing the ring's nucleophilicity and making it significantly more reactive towards electrophiles compared to benzene. organicchemistrytutor.comminia.edu.eg This donation of electron density is most pronounced at the positions ortho and para to the substituent. organicchemistrytutor.com

Predicted Regioselectivity for 3,6-Difluoro-2-methoxyaniline:

In the 3,6-difluoro-2-methoxyaniline molecule, the two unsubstituted carbon atoms available for substitution are at the C4 and C5 positions. The final regiochemical outcome of an EAS reaction depends on the combined influence of all substituents.

The amino group at C1 is a powerful ortho-, para-director, strongly activating the C4 position (para) and the C6 position (ortho, which is already substituted with fluorine).

The methoxy group at C2 is also a strong ortho-, para-director, activating the C5 position (para) and the C1/C3 positions (ortho, which are substituted).

The fluoro group at C3 directs ortho to C2 and C4, and para to C6.

The fluoro group at C6 directs ortho to C1 and C5, and para to C3.

The synergistic directing effects of the substituents converge to activate the C4 and C5 positions. The potent para-directing effect of the highly activating amino group strongly favors substitution at C4. Concurrently, the para-directing effect of the methoxy group, combined with an ortho-directing effect from the C6-fluorine, activates the C5 position. While a mixture of products is possible, the amino group is generally a more powerful activating substituent than the methoxy group. This suggests that electrophilic substitution is most likely to occur preferentially at the C4 position.

Specific Electrophilic Aromatic Substitution Reactions:

Halogenation: Given the highly activated nature of the aromatic ring, halogenation (e.g., with Br₂ or Cl₂) is expected to proceed under mild conditions, likely yielding substitution at the C4 or C5 position.

Nitration and Sulfonation: These reactions necessitate the use of strong acids. masterorganicchemistry.com In such acidic media, the basic amino group will be protonated to form the anilinium ion (-NH₃⁺). quora.com This ion is a potent deactivating group with a strong meta-directing influence due to its powerful inductive electron-withdrawal. quora.com This transformation dramatically reduces the ring's reactivity and redirects the incoming electrophile (NO₂⁺ or SO₃H⁺) to the position meta to the -NH₃⁺ group, which corresponds to C5. Consequently, the product of nitration or sulfonation is highly dependent on the acidity of the reaction medium. quora.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally incompatible with unprotected anilines. quora.comstackexchange.com The amino group, acting as a Lewis base, readily reacts with the Lewis acid catalyst (e.g., AlCl₃) essential for the reaction. stackexchange.com This acid-base reaction forms a complex that deactivates the aromatic ring, thereby inhibiting the desired substitution. stackexchange.com To facilitate a Friedel-Crafts reaction, the amino group must first be protected, typically by conversion to an amide. The resulting amide is less activating than a free amino group but remains an ortho-, para-director, allowing the reaction to proceed. The protecting group can subsequently be hydrolyzed to restore the aniline (B41778) functionality.

Table of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -NH₂ (Amino) | C1 | Strong Resonance Donor | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | C2 | Strong Resonance Donor | Activating | Ortho, Para |

| -F (Fluoro) | C3, C6 | Inductive Withdrawing, Weak Resonance Donor | Deactivating | Ortho, Para |

| -NH₃⁺ (Anilinium) | C1 (in strong acid) | Strong Inductive Withdrawing | Strongly Deactivating | Meta |

Nucleophilic Substitution Reactions Involving the Amino Functionality

The amino group of 3,6-difluoro-2-methoxyaniline can participate in various nucleophilic substitution reactions. These transformations can involve the nitrogen atom acting as a nucleophile or the amino group being converted into a good leaving group, enabling its replacement by other nucleophiles.

Acylation of the Amino Group:

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic. It readily reacts with acylating agents such as acid chlorides, acid anhydrides, and esters to form amides. This reaction is fundamental for protecting the amino group during other transformations, such as electrophilic aromatic substitution, as discussed previously.

Reaction with Acid Chlorides/Anhydrides: In the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, 3,6-difluoro-2-methoxyaniline reacts with acyl chlorides (R-COCl) or anhydrides ((R-CO)₂O) to yield the corresponding N-acylated derivative. The base serves to neutralize the HCl or carboxylic acid byproduct.

Alkylation of the Amino Group:

Direct alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction is often difficult to control and can result in overalkylation, yielding a mixture of products, including the quaternary ammonium (B1175870) salt. Reductive amination provides a more controlled method for synthesizing secondary and tertiary amines.

Diazotization and Subsequent Reactions (Sandmeyer and Related Reactions):

One of the most versatile transformations of a primary aromatic amine is its conversion to a diazonium salt. Treatment of 3,6-difluoro-2-methoxyaniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), yields the corresponding 3,6-difluoro-2-methoxybenzenediazonium salt.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often with the aid of a copper(I) catalyst. These reactions provide a powerful synthetic route to introduce a range of substituents onto the aromatic ring that are not easily installed by other methods.

Table of Potential Sandmeyer and Related Reactions for 3,6-Difluoro-2-methoxyaniline

| Reagent(s) | Product Substituent | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer |

| CuBr / HBr | -Br (Bromo) | Sandmeyer |

| CuCN / KCN | -CN (Cyano) | Sandmeyer |

| KI | -I (Iodo) | - |

| HBF₄, then heat | -F (Fluoro) | Schiemann |

| H₂O, heat | -OH (Hydroxy) | - |

| H₃PO₂ | -H (Deamination) | - |

Formation of Schiff Bases and Imines from the Amino Group

The primary amino functionality of 3,6-difluoro-2-methoxyaniline can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis.

The formation of the C=N double bond is a reversible process, and the equilibrium can often be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation. The stability of the resulting Schiff base is influenced by the electronic nature of both the aniline and the carbonyl compound. The electron-withdrawing fluorine atoms on the aniline ring may slightly decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions for the reaction to proceed efficiently compared to a non-fluorinated aniline.

These imine derivatives are valuable synthetic intermediates. The C=N bond can be reduced to form secondary amines or attacked by nucleophiles to generate more complex molecular structures.

Cyclization Reactions and Synthesis of Novel Heterocyclic Compounds Utilizing 3,6-Difluoro-2-methoxyaniline as a Precursor

3,6-Difluoro-2-methoxyaniline is a valuable building block for the synthesis of a variety of fluorine-containing heterocyclic compounds. The presence of the nucleophilic amino group ortho to a methoxy group and adjacent to other functionalities allows for its participation in numerous cyclization strategies to form fused ring systems.

Synthesis of Quinolines and Quinolones:

Skraup Synthesis: This reaction involves heating the aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent (such as the nitrobenzene (B124822) corresponding to the aniline used). The glycerol dehydrates to form acrolein, which then undergoes a 1,4-addition with the aniline, followed by cyclization and oxidation to form a quinoline (B57606). Applying this to 3,6-difluoro-2-methoxyaniline would be expected to produce a substituted difluoro-methoxyquinoline.

Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While 3,6-difluoro-2-methoxyaniline itself is not the ketone/aldehyde component, it can be a precursor to one. More directly, it can react with β-ketoesters in the Combes quinoline synthesis under acidic conditions to yield substituted quinolines.

Gould-Jacobs Reaction: This reaction produces 4-hydroxyquinolines (quinolones). It begins with the reaction of the aniline with an ethoxymethylenemalonic ester (or similar reagent), followed by thermal cyclization. This would lead to the formation of a difluoro-methoxy-4-quinolone-3-carboxylic acid ester, a versatile intermediate for further derivatization.

Synthesis of Benzimidazoles:

The reaction of 3,6-difluoro-2-methoxyaniline with carboxylic acids or their derivatives (such as orthoesters or nitriles) under acidic and often high-temperature conditions can lead to the formation of benzimidazoles. However, this requires a diamino precursor. A more relevant pathway would involve reactions that first introduce a second nitrogen-containing group ortho to the existing amino group, followed by cyclization.

The strategic placement of fluorine and methoxy groups on the resulting heterocyclic scaffolds is of significant interest in medicinal chemistry, as these substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Transition Metal-Catalyzed Coupling Reactions of 3,6-Difluoro-2-methoxyaniline Derivatives

While 3,6-difluoro-2-methoxyaniline itself is not typically a direct participant in cross-coupling reactions, its derivatives, particularly those bearing a halide (I, Br, Cl) or triflate group, are excellent substrates for a variety of powerful transition metal-catalyzed C-C and C-N bond-forming reactions. wikipedia.org These reactions are cornerstones of modern organic synthesis. unizin.org

To utilize this chemistry, the parent aniline would first need to be functionalized, for example, by converting the amino group into a diazonium salt and then into a halide via a Sandmeyer reaction. This would generate a halogenated difluoro-methoxyaniline, a versatile precursor for coupling reactions.

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an aryl halide. A bromo- or iodo-derivative of 3,6-difluoro-2-methoxyaniline could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl structures.

Heck-Mizoroki Reaction: This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an alkene. unizin.org This would allow for the introduction of vinyl groups onto the difluoro-methoxyphenyl ring system.

Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. unizin.org It could be used to couple a halogenated derivative of 2-methoxy-3,6-difluoroaniline with a variety of primary or secondary amines, providing access to more complex diarylamines or alkylarylamines.

Table of Key Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalyst (Typical) | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complex | Aryl-X + R-B(OH)₂ | C(aryl)-C(R) |

| Heck-Mizoroki | Pd(0) complex | Aryl-X + Alkene | C(aryl)-C(alkene) |

| Buchwald-Hartwig | Pd(0) complex | Aryl-X + R₂NH | C(aryl)-N(R₂) |

Aryl-X would be a halogenated derivative of 3,6-difluoro-2-methoxyaniline.

Oxidation and Reduction Chemistry of 3,6-Difluoro-2-methoxyaniline and its Derivatives

The functional groups of 3,6-difluoro-2-methoxyaniline and its derivatives can undergo various oxidation and reduction reactions.

Oxidation:

The primary amino group of anilines is susceptible to oxidation. Treatment with strong oxidizing agents can lead to a variety of products, including nitroso compounds, nitro compounds, and complex polymeric materials (e.g., aniline black). The specific outcome is often difficult to control. For synthetic purposes, direct oxidation of the aniline is less common than introducing a nitro group and subsequently reducing it. The electron-rich aromatic ring itself can also be susceptible to oxidation under harsh conditions, potentially leading to ring-opening.

Reduction:

The primary application of reduction chemistry in the context of this molecule often involves its synthesis. A common synthetic route to substituted anilines is the reduction of the corresponding nitro compound. For instance, 3,6-difluoro-2-methoxy-1-nitrobenzene could be reduced to 3,6-difluoro-2-methoxyaniline. Standard reduction methods include:

Catalytic hydrogenation (e.g., H₂, Pd/C).

Dissolving metal reductions (e.g., Sn/HCl, Fe/HCl).

Furthermore, derivatives of 3,6-difluoro-2-methoxyaniline can undergo selective reductions. For example, a cyano group introduced via a Sandmeyer reaction could be reduced to an aminomethyl group (-CH₂NH₂) or a formyl group (-CHO), depending on the reagents used. An ester group on a derivative could be reduced to a primary alcohol.

Synthesis of Polymeric and Oligomeric Structures via 3,6-Difluoro-2-methoxyaniline Monomers

Fluorinated aromatic compounds are important monomers for the synthesis of high-performance polymers with desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. 3,6-Difluoro-2-methoxyaniline and its derivatives can serve as monomers for the creation of polymeric and oligomeric structures.

Polymerization involving the Amino Group:

The amino group can participate directly in polymerization reactions. For example, polyanilines can be formed through the oxidative polymerization of aniline monomers. The presence of the fluoro and methoxy substituents would significantly influence the electronic properties, solubility, and processability of the resulting polymer.

Polymerization via Cross-Coupling Reactions:

A more controlled method for creating well-defined polymers involves the use of bifunctional monomers in transition metal-catalyzed cross-coupling reactions. For example, a di-halogenated derivative of 3,6-difluoro-2-methoxyaniline could be subjected to Suzuki or Sonogashira coupling with a diboronic acid or a di-alkyne, respectively. This approach allows for the synthesis of conjugated polymers with precisely controlled structures. These fluorinated polymers are of interest for applications in materials science, including organic electronics and membrane technology.

Applications of 3,6 Difluoro 2 Methoxyaniline As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Advanced Organic Intermediates for Specialty Chemicals

The distinct structural features of 3,6-Difluoro-2-methoxyaniline make it an important starting material for the synthesis of advanced organic intermediates. These intermediates are crucial components in the production of specialty chemicals, where high performance and specific functionalities are required. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly sought after in sectors like pharmaceuticals and electronics. nbinno.com

| Intermediate Class | Synthetic Transformation | Potential Application Area |

| Substituted Benzotriazoles | Diazotization followed by cyclization | UV absorbers, corrosion inhibitors |

| N-Aryl Heterocycles | Buchwald-Hartwig amination, Ullmann condensation | Organic electronics (OLEDs), pharmaceuticals |

| Fluorinated Quinolines | Combes quinoline (B57606) synthesis, Friedländer synthesis | Medicinal chemistry, functional dyes |

| Acylanilide Derivatives | N-Acylation | Agrochemicals, pharmaceutical intermediates |

Precursor for the Research and Development of Novel Dyes and Pigments

In the field of color chemistry, substituted anilines are foundational precursors for a vast array of synthetic dyes and pigments. 3,6-Difluoro-2-methoxyaniline is a particularly interesting candidate for the development of novel colorants due to its specific functional groups, which can act as powerful auxochromes.

The primary amine group is readily converted into a diazonium salt. This diazonium salt can then be coupled with various electron-rich aromatic compounds (coupling components) to form highly conjugated azo dyes. The fluorine and methoxy (B1213986) groups on the aromatic ring significantly influence the electronic structure of the resulting dye molecule, thereby affecting its color, lightfastness, and solubility.

Fluorine Atoms : As electron-withdrawing groups, fluorine atoms can induce a bathochromic (deepening of color) or hypsochromic (lightening of color) shift depending on their position relative to the azo linkage. They can also enhance the stability and brightness of the dye.

Methoxy Group : This electron-donating group typically causes a bathochromic shift, moving the absorption maximum to longer wavelengths and thus producing deeper colors.

The combination of these substituents on the aniline (B41778) ring allows for the fine-tuning of the dye's properties, enabling the rational design of new dyes and pigments for specialized applications such as high-performance textiles, printing inks, and optical data storage. impactfactor.org The synthesis of quinoline-based dyes is another area where fluorinated anisidines serve as key precursors. ossila.com

Utilization in Materials Science Research, including Polymer Precursors and Liquid Crystals

The incorporation of fluorine atoms into organic molecules is a well-established strategy in materials science for creating materials with unique and desirable properties. 3,6-Difluoro-2-methoxyaniline is an attractive building block for this purpose, particularly in the synthesis of liquid crystals and advanced polymers.

In the design of liquid crystals, the introduction of fluorine atoms can lead to materials with reduced viscosity and adjustable dielectric anisotropy. nih.govbiointerfaceresearch.com The small size and high electronegativity of fluorine atoms influence intermolecular forces and molecular packing, which are critical determinants of the mesomorphic (liquid crystalline) behavior. nih.gov The lateral positioning of the fluorine atoms in 3,6-Difluoro-2-methoxyaniline is particularly advantageous, as lateral fluorination is known to enhance the stability of tilted smectic phases and can confer a high lateral dipole moment. biointerfaceresearch.com

| Property Influenced by Fluorine | Effect on Liquid Crystal Performance |

| Dielectric Anisotropy | Can be tuned to be positive or negative for different display modes |

| Viscosity | Generally reduced, leading to faster switching times |

| Mesophase Behavior | Influences the type and thermal range of liquid crystal phases |

| Birefringence | Can be adjusted for optimal performance in optical devices |

As a precursor to polymers, the aniline functionality allows for its use in the synthesis of polyanilines. The fluorine and methoxy substituents would modify the electronic properties (e.g., conductivity), thermal stability, and chemical resistance of the resulting polymer, opening up possibilities for applications in anti-corrosion coatings, sensors, and electronic devices.

Application as a Synthetic Intermediate in Agrochemicals Research

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often involves the synthesis of molecules with enhanced biological activity and favorable environmental profiles. The inclusion of fluorine-containing moieties is a key strategy in modern agrochemical design. semanticscholar.org Fluorine substitution can block metabolic pathways, increase the binding affinity to target enzymes, and improve the transport of the molecule within the target organism. semanticscholar.org

3,6-Difluoro-2-methoxyaniline serves as a valuable scaffold in this context. Its aniline group provides a convenient point of attachment for building more complex structures, while the difluoro-methoxy-phenyl ring acts as a key pharmacophore. The unique electronic nature of the trifluoromethyl group, which is strongly electron-withdrawing, is often exploited in agrochemical design, and the broader field of organofluorine chemistry in this sector highlights the importance of fluorinated building blocks. semanticscholar.org By using 3,6-Difluoro-2-methoxyaniline as a starting material, chemists can synthesize novel classes of compounds for screening as potential crop protection agents. nbinno.com

Development of Complex Molecular Scaffolds and Receptor Ligands through Derivatization (synthetic focus only)

The chemical reactivity of the amine group makes 3,6-Difluoro-2-methoxyaniline an excellent starting point for the synthesis of complex molecular scaffolds and ligands for biological receptors. Derivatization of the aniline allows for the construction of diverse chemical libraries for drug discovery and chemical biology.

The primary amine can undergo a wide range of synthetic transformations, providing access to a multitude of more complex structures. These reactions are fundamental to building molecular scaffolds that can be further elaborated to create specific receptor ligands. The fluorinated and methoxylated phenyl ring provides a rigid core with defined electronic and steric properties that can be crucial for molecular recognition and binding to biological targets. ossila.com The synthesis of ligands for opioid receptors, for instance, has involved the replacement of phenolic groups with substituted aniline moieties to produce highly potent and selective compounds. nih.govresearchgate.net

Key Derivatization Reactions of the Aniline Group:

| Reaction Type | Reagents | Resulting Functional Group/Structure |

| N-Acylation | Acyl chlorides, Anhydrides | Amide |

| N-Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary or Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Diaryl Amine |

| Diazotization | Sodium nitrite (B80452), Acid | Diazonium Salt (precursor for azo dyes, Sandmeyer reactions) |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Isocyanate/Isothiocyanate Addition | Isocyanates, Isothiocyanates | Urea / Thiourea |

Through these synthetic routes, 3,6-Difluoro-2-methoxyaniline can be elaborated into intricate molecular architectures, serving as a critical component in the development of new therapeutic agents and research tools.

Emerging Research Trends and Future Directions in 3,6 Difluoro 2 Methoxyaniline Chemistry

Exploration of Novel Catalytic Systems for Highly Selective Functionalization of 3,6-Difluoro-2-methoxyaniline

The functionalization of polysubstituted aromatic rings like 3,6-Difluoro-2-methoxyaniline presents a formidable challenge in synthetic chemistry due to the complex interplay of directing effects. The amino and methoxy (B1213986) groups are activating ortho-, para-directors, while the fluorine atoms are deactivating but also ortho-, para-directing. masterorganicchemistry.com This complex substitution pattern can lead to mixtures of regioisomers in typical electrophilic aromatic substitution reactions. Consequently, a major research thrust is the development of advanced catalytic systems capable of achieving high regioselectivity.

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and selective functionalization of arenes. youtube.com For a substrate like 3,6-Difluoro-2-methoxyaniline, the amine group can act as an effective directing group, steering the catalyst to functionalize the adjacent C-H bonds. acs.org Research into palladium, rhodium, and copper-based catalysts is particularly active, targeting reactions such as arylation, alkylation, and acylation. acs.orgnih.gov For instance, copper-catalyzed difluoroacetylation of anilines has been shown to proceed with high regioselectivity at the ortho position relative to the amino group. acs.org The goal is to identify ligand and metal combinations that can overcome the inherent electronic biases of the substrate and achieve functionalization at specific, less accessible positions.

| Catalyst System | Transformation Type | Potential Site of Functionalization | Key Advantage |

|---|---|---|---|

| Palladium(II) Acetate with bulky phosphine (B1218219) ligands | C-H Arylation / Alkylation | Ortho to the amine group (C-H activation) | High functional group tolerance |

| Rhodium(III) complexes | C-H Alkenylation | Ortho to the amine group | Stereoselective formation of E-alkenes. nih.gov |

| Copper(I) Iodide / B2pin2 | Difluoroacetylation / Borylation | Ortho to the amine group. acs.org | Access to versatile building blocks. acs.org |

| Iridium-based photocatalysts | Difluoroalkylation | Para to the amine group | Utilizes photoinduced electron transfer. nih.gov |

Integration of Flow Chemistry and Continuous Processing Methodologies for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processing represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. durham.ac.uk For the synthesis and modification of 3,6-Difluoro-2-methoxyaniline, flow chemistry provides solutions to several inherent challenges. Fluorination reactions, for example, can involve hazardous reagents like elemental fluorine; flow reactors minimize the volume of such reagents at any given time, significantly improving safety. researchgate.net

Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic reactions and improving selectivity. researchgate.net This level of control can lead to higher yields and purities compared to batch methods. Furthermore, multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolating and purifying intermediates, thus saving time, resources, and reducing waste. chemistryviews.org The development of protecting-group-free, semi-continuous processes for synthesizing related fluorinated amino acids highlights the potential of this approach. chemistryviews.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior heat exchange. researchgate.net |

| Scalability | Difficult and non-linear scale-up; requires reactor redesign. | Straightforward scale-up by extending operation time or parallelizing reactors ("numbering-up"). uc.pt |

| Process Control | Difficult to control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and mixing, leading to higher selectivity and yield. durham.ac.uk |

| Reproducibility | Can vary between batches due to inconsistencies in mixing and heat transfer. | High reproducibility due to consistent process parameters. researchgate.net |

Chemo- and Biocatalytic Approaches to Asymmetric Synthesis Involving 3,6-Difluoro-2-methoxyaniline

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral product. When 3,6-Difluoro-2-methoxyaniline is used as a precursor for more complex molecules, introducing chirality becomes a critical objective. Both chemocatalysis and biocatalysis offer powerful tools to achieve this.

Chemocatalytic methods often employ chiral transition metal complexes or small organic molecules (organocatalysts) to induce enantioselectivity. nih.gov For derivatives of 3,6-Difluoro-2-methoxyaniline, reactions such as asymmetric hydrogenation, amination, or cyclization could be targeted to create stereogenic centers with high enantiomeric excess (e.e.). researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms, provides an alternative and often highly selective approach. kcl.ac.uk Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov For instance, enzymes like halohydrin dehalogenases have been used to synthesize chiral fluoroaromatic scaffolds, while ketoreductases and transaminases are widely used for producing chiral alcohols and amines, respectively. nih.govrsc.org A chemo-enzymatic cascade, combining a chemical reaction with a subsequent enzymatic step, can be a particularly efficient strategy. nih.govresearchgate.net

| Approach | Catalyst/Enzyme Type | Potential Transformation | Target Chiral Product |

|---|---|---|---|

| Chemocatalysis | Chiral Phosphoric Acids (CPAs) | Asymmetric Aldol/Mannich reactions. researchgate.net | Chiral β-amino ketones or β-hydroxy ketones |

| Chemocatalysis | Chiral Ni(II) Complexes | Asymmetric alkylation of glycine (B1666218) Schiff bases. mdpi.com | Chiral α-amino acids |

| Biocatalysis | Ketoreductases (KREDs) | Asymmetric reduction of a ketone derivative | Chiral secondary alcohols |

| Biocatalysis | Halohydrin Dehalogenases (HHDHs) | Kinetic resolution of a racemic epoxide derivative. rsc.org | Enantioenriched epoxides and diols. rsc.org |

Application of Machine Learning and Artificial Intelligence in Optimizing Synthetic Routes and Predicting Reactivity

The complexity of chemical synthesis, particularly for highly functionalized molecules, has spurred the adoption of machine learning (ML) and artificial intelligence (AI) to accelerate discovery and optimization. arxiv.orgsemanticscholar.org These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human researchers.

For 3,6-Difluoro-2-methoxyaniline, ML algorithms can be trained to predict the outcomes of various reactions, suggesting the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. nih.gov This can significantly reduce the number of experiments required, saving time and resources. For instance, a neural network could be trained on data from fluorination reactions to predict the reactivity of different sites on the aniline ring towards a new electrophilic fluorinating reagent. nih.gov Beyond optimization, AI can also be employed in retrosynthetic analysis, proposing novel and efficient synthetic routes to the target molecule or its derivatives that chemists might not have considered.

| Application Area | ML/AI Technique | Input Data | Predicted Output/Benefit |

|---|---|---|---|

| Reaction Optimization | Regression Models, Bayesian Optimization | Reactants, reagents, conditions (temp, time, conc.), and corresponding yields. arxiv.org | Optimal reaction conditions for maximizing yield and minimizing byproducts. arxiv.org |

| Reactivity Prediction | Neural Networks, Support Vector Machines | Molecular descriptors, known reaction outcomes for similar substrates. nih.gov | Prediction of regioselectivity and stereoselectivity for new reactions. |

| Retrosynthesis Planning | Reinforcement Learning, Graph-based models | Target molecule structure, database of known chemical reactions. | Novel and efficient synthetic pathways. |

| Catalyst Discovery | Classification Models | Catalyst structures, ligand properties, reaction performance data. | Identification of promising new catalyst structures for selective functionalization. |

Investigation of New Reactivity Modes and Unconventional Transformations for 3,6-Difluoro-2-methoxyaniline

While traditional synthetic methods are well-established, future research will increasingly explore unconventional reaction pathways to unlock novel chemical space. For 3,6-Difluoro-2-methoxyaniline, this involves moving beyond standard electrophilic substitutions and C-H activations to investigate new reactivity modes.

Photocatalysis, for example, uses visible light to generate highly reactive radical intermediates under mild conditions. acs.org This approach can enable transformations that are difficult to achieve with thermal methods. The formation of an electron donor-acceptor (EDA) complex between the aniline and a suitable reagent can be activated by light to initiate unique difluoroalkylation reactions. nih.gov Another frontier is the selective functionalization of the strong carbon-fluorine (C-F) bond, which is typically considered unreactive. nih.gov Developing catalytic systems that can cleave a C-F bond and replace the fluorine atom with another functional group would be a significant breakthrough.

Furthermore, studying the molecule's behavior under high-energy conditions, such as pyrolysis, can reveal unexpected rearrangement and decomposition pathways, potentially leading to the synthesis of novel heterocyclic or polycyclic aromatic structures. researchgate.netmdpi.com These explorations into new reactivity modes are essential for discovering unprecedented molecular scaffolds derived from 3,6-Difluoro-2-methoxyaniline.

| Reaction Type | Enabling Technology/Conditions | Potential Outcome | Novelty |

|---|---|---|---|

| Photoinduced Radical Alkylation | Visible light photocatalyst (e.g., Eosin Y) and an alkyl radical precursor. acs.org | Formation of new C-C bonds at positions dictated by radical stability. | Avoids harsh reagents and offers alternative selectivity. |

| EDA Complex Activation | Visible light, electron-acceptor reagent. nih.gov | Direct difluoroalkylation without an external photocatalyst. nih.gov | Mechanistically distinct pathway from traditional methods. |

| Catalytic C-F Borylation | Copper(I)-based catalysts with diboron (B99234) reagents. nih.gov | Replacement of a fluorine atom with a versatile boronate ester group. | Functionalization of a typically inert bond. |

| Thermal Decomposition/Pyrolysis | High temperatures (e.g., >400 °C) in an inert atmosphere. mdpi.com | Ring-opening, fragmentation, or formation of polycyclic compounds. researchgate.netmdpi.com | Access to complex or unexpected molecular structures. |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3,6-Difluoro-2-methoxyaniline, and how do they address structural ambiguities?

- Methodological Answer :

- 19F NMR Spectroscopy : Critical for confirming fluorine positions (3 and 6) due to distinct chemical shifts influenced by electron-withdrawing effects and ring substituents. For example, fluorines in para positions to methoxy groups exhibit specific deshielding patterns .

- 1H NMR : Identifies methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Coupling constants between adjacent protons help resolve substitution patterns.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₇F₂NO, MW 175.14) and detects fragmentation patterns indicative of amine and methoxy groups .

- IR Spectroscopy : Confirms N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the methoxy group.

Q. What synthetic routes are most effective for preparing 3,6-Difluoro-2-methoxyaniline, and how are reaction conditions optimized?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Start with 2-methoxy-3,6-dichloroaniline, substituting chlorine with fluorine using KF or CsF in polar aprotic solvents (e.g., DMF) at 120–150°C. Monitor progress via TLC .

- Catalytic Hydrogenation : Reduce nitro precursors (e.g., 3,6-difluoro-2-methoxynitrobenzene) using Pd/C or Raney Ni under H₂. Optimize catalyst loading (5–10 wt%) and solvent (EtOH/THF) to minimize dehalogenation side reactions .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted precursors. Recrystallization in ethanol improves purity (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence regioselective functionalization in 3,6-Difluoro-2-methoxyaniline?

- Methodological Answer :